molecular formula C8H11N5 B1530650 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine CAS No. 1414568-49-2

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1530650
CAS No.: 1414568-49-2
M. Wt: 177.21 g/mol
InChI Key: MYHOKZNUHFIUGM-UHFFFAOYSA-N
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Description

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or acetic acid, often requiring reflux temperatures to complete the cyclization process .

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography

Properties

IUPAC Name

2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHOKZNUHFIUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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